N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide inhibits the activity of NAE by covalently binding to the active site cysteine residue of the enzyme. This results in the inhibition of NEDD8 conjugation to CRLs, leading to the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to enhance the sensitivity of cancer cells to radiation therapy and other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide is its specificity for NAE, which makes it a useful tool for studying the role of NEDD8 conjugation in cancer cells. However, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to have poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide. One area of interest is the development of more potent and selective NAE inhibitors. Additionally, the combination of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide with other chemotherapeutic agents is being investigated as a potential treatment strategy for cancer. Finally, the role of NEDD8 conjugation in other cellular processes, such as DNA repair and immune regulation, is an area of active investigation.
Conclusion
In conclusion, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide is a small molecule inhibitor that has shown promising results in preclinical models of cancer. Its mechanism of action involves the inhibition of NAE, leading to the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis in cancer cells. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide is a promising tool for the study of the role of NEDD8 conjugation in cancer cells and may have potential therapeutic applications in the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide involves several steps. The starting material is 2-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)acetamide to form the amide intermediate. The final step involves the reaction of the amide intermediate with carbon disulfide and sodium hydride to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide.
Aplicaciones Científicas De Investigación
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is essential for the function of cullin-RING ligases (CRLs), which are involved in the regulation of cell cycle progression, DNA replication, and DNA repair. Inhibition of NAE by N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide leads to the accumulation of CRL substrates, which results in cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2S/c1-10(21)18-11-6-8-12(9-7-11)19-16(23)20-15(22)13-4-2-3-5-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIWZMSXVGERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-iodobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.